molecular formula C20H19NO4 B2398540 Ethyl 3-methyl-5-(2-methylbenzamido)benzofuran-2-carboxylate CAS No. 923151-30-8

Ethyl 3-methyl-5-(2-methylbenzamido)benzofuran-2-carboxylate

Cat. No.: B2398540
CAS No.: 923151-30-8
M. Wt: 337.375
InChI Key: UIXMCPDISBNDPF-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(2-methylbenzamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran family This compound is characterized by its unique structure, which includes a benzofuran ring system substituted with ethyl, methyl, and benzamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-5-(2-methylbenzamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, in the presence of acid catalysts.

    Introduction of Substituents: The methyl and ethyl groups are introduced through alkylation reactions using reagents like methyl iodide and ethyl bromide.

    Amidation: The benzamido group is introduced through an amidation reaction, where the benzofuran derivative is reacted with 2-methylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(2-methylbenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 3-methyl-5-(2-methylbenzamido)benzofuran-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Ethyl 3-methyl-5-(2-methylbenzamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

    Ethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate: Similar structure but with different substituents, leading to variations in chemical and biological properties.

    3-Methyl-2-phenyl-1-substituted-indole derivatives: Indole derivatives with similar biological activities but different core structures.

    Indole-3-acetic acid: A natural compound with a benzofuran-like structure, known for its role as a plant hormone.

The uniqueness of this compound lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

ethyl 3-methyl-5-[(2-methylbenzoyl)amino]-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-4-24-20(23)18-13(3)16-11-14(9-10-17(16)25-18)21-19(22)15-8-6-5-7-12(15)2/h5-11H,4H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXMCPDISBNDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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